![molecular formula C15H30ClNO3Si B562116 N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine CAS No. 326480-01-7](/img/structure/B562116.png)
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine
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Description
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine (NTBC) is an organosilicon compound used in a variety of laboratory experiments, including synthesis, biochemical and physiological research. It serves as a useful reagent in the synthesis of various organic compounds, and has been studied for its potential therapeutic applications. This article will provide an overview of NTBC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Scientific Research Applications
Scientific Research Applications of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine
The compound N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine, a specialized aziridine derivative, is part of a broader class of aziridine alkaloids and related compounds known for their potential therapeutic applications. Aziridine alkaloids, for instance, have been identified in both terrestrial and marine species and are known for their broad range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects. These compounds serve as important sources for drug prototypes and leads in drug discovery, highlighting the significance of aziridine derivatives in medicinal chemistry and pharmacology (Ismail, Levitsky, & Dembitsky, 2009).
Antitumor Applications
Aziridine-containing compounds, like the one , are especially noted for their antitumor properties. For example, mitomycin C, which features an aziridine ring, is critical for its antitumor activity. It's known for DNA cross-linking and tumor inhibition, highlighting the therapeutic potential of aziridine derivatives in cancer treatment (Crooke & Bradner, 1976).
Photocatalytic and Environmental Applications
Beyond pharmacological uses, aziridine derivatives and related compounds find applications in environmental and material sciences. For instance, certain photocatalysts based on bismuth oxychloride (BiOCl) modifications demonstrate enhanced photocatalytic performance for environmental cleanup and solar energy utilization. These modifications can involve the introduction of functional groups or the creation of heterojunctions to improve light absorption and catalytic efficiency, potentially including aziridine-based compounds for advanced environmental applications (Ni et al., 2016).
properties
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1-[tert-butyl(dimethyl)silyl]oxy-2-chloroethyl]aziridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30ClNO3Si/c1-14(2,3)19-13(18)17-10-11(17)12(9-16)20-21(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12+,17?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCBNZGNJSFHIJ-KJJPGHAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(CCl)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1[C@@H](CCl)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747198 |
Source
|
Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
326480-01-7 |
Source
|
Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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